Uncharted Territory: The Enigmatic Profile of CAS 1343839-30-4
Uncharted Territory: The Enigmatic Profile of CAS 1343839-30-4
An In-Depth Examination of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine for the Research Community
Executive Summary
In the vast landscape of chemical compounds, some molecules are extensively characterized, their mechanisms of action and potential therapeutic applications widely documented. Others, however, remain largely unexplored, their properties and potential held within the confines of their chemical structure. CAS 1343839-30-4, identified as (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, falls squarely into the latter category. Despite its availability from chemical suppliers, a thorough investigation of scientific literature and public databases reveals a significant absence of published research detailing its biological activity, pharmacological profile, or potential therapeutic applications. This guide serves not as a summary of existing knowledge, but as a foundational document for researchers intrigued by the prospect of exploring a novel chemical entity. We will dissect its molecular structure, identify key chemical features that may hint at its potential, and propose a strategic framework for its initial characterization.
Molecular Structure and Physicochemical Properties
At the heart of any scientific inquiry into a novel compound lies a fundamental understanding of its structure. (1-Cyclopropyl-2-morpholin-4-ylethyl)amine is a relatively small molecule with distinct structural motifs that are prevalent in medicinal chemistry.
| Identifier | Value | Source |
| CAS Number | 1343839-30-4 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O | [1][2] |
| Molecular Weight | 170.26 g/mol | [1][2] |
| IUPAC Name | (1-Cyclopropyl-2-morpholin-4-ylethyl)amine | [1][2] |
The molecule's architecture, featuring a cyclopropyl group, an ethylamine linker, and a terminal morpholine ring, provides a starting point for hypothesizing potential biological interactions. The presence of two nitrogen atoms, one a primary amine and the other a tertiary amine within the morpholine ring, suggests the potential for forming multiple hydrogen bonds and ionic interactions with biological targets.
Figure 1: 2D Chemical Structure of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine.
Deconstructing the Moieties: A Predictive Approach to Potential Biological Activity
In the absence of empirical data, a rational starting point for investigation involves analyzing the known roles of the compound's constituent chemical fragments in established pharmacophores.
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Cyclopropyl Group: This small, strained ring is a common feature in many bioactive molecules. Its rigid structure can serve as a conformational constraint, locking the molecule into a specific orientation that may be favorable for binding to a target protein. Furthermore, the cyclopropyl group can act as a bioisostere for a phenyl ring or a gem-dimethyl group, influencing metabolic stability and lipophilicity.
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Ethylamine Linker: This flexible chain provides spacing and rotational freedom between the cyclopropyl and morpholine moieties, allowing the molecule to adopt various conformations to fit into a binding pocket. The primary amine is a key site for potential interactions and is a common feature in neurotransmitter analogues and other receptor ligands.
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Morpholine Ring: The morpholine heterocycle is a frequently incorporated scaffold in drug discovery. Its saturated, non-planar structure can improve physicochemical properties such as aqueous solubility and metabolic stability. The tertiary amine within the ring can act as a hydrogen bond acceptor.
Proposed Research Pathways: A Strategic Framework for Initial Investigation
Given the structural features of CAS 1343839-30-4, a logical first step would be to screen the compound against a panel of targets where these moieties are known to be important for activity.
Neurological Targets
The overall structure of (1-Cyclopropyl-2-morpholin-4-ylethyl)amine bears a resemblance to certain classes of psychoactive compounds and neurotransmitter modulators.
Proposed Initial Screens:
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Monoamine Transporters: The ethylamine backbone is a classic feature of monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin). Initial screening could involve radioligand binding assays for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
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Sigma Receptors: The combination of a nitrogen-containing heterocycle and a cyclopropyl group is found in some sigma receptor ligands. Screening for binding affinity at both sigma-1 (σ₁) and sigma-2 (σ₂) receptors would be a valuable starting point.
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Dopamine and Serotonin Receptors: A broad panel of G-protein coupled receptors (GPCRs), particularly dopamine (D₁-D₅) and serotonin (5-HT₁-₇) receptor subtypes, should be investigated to identify any potential agonist or antagonist activity.
Figure 2: Proposed initial screening workflow for neurological targets.
Other Potential Target Classes
While neurological targets appear to be a logical starting point, the structural motifs of CAS 1343839-30-4 could also interact with other enzyme and receptor families.
Proposed Exploratory Screens:
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Ion Channels: The amine functionalities could potentially interact with various ion channels. A broad screen against a panel of sodium, potassium, and calcium channels could uncover unexpected activities.
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Enzyme Inhibition: The compound could be screened against a panel of common enzymes in drug discovery, such as monoamine oxidase (MAO-A and MAO-B), various cytochrome P450 isoforms (to assess metabolic stability and potential for drug-drug interactions), and kinases.
Experimental Protocols: A Guide to Initial Characterization
The following provides a generalized, step-by-step methodology for an initial binding assay, which would be a fundamental first experiment for this compound.
Protocol: Radioligand Binding Assay for a Target Receptor
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Preparation of Cell Membranes:
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Culture cells expressing the target receptor of interest (e.g., HEK293 cells transfected with the human dopamine transporter).
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Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed to pellet the cell membranes.
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Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
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Binding Assay:
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In a 96-well plate, add a fixed concentration of a known radioligand for the target receptor (e.g., [³H]WIN 35,428 for DAT).
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Add increasing concentrations of the test compound (CAS 1343839-30-4) to compete with the radioligand for binding.
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To determine non-specific binding, add a high concentration of a known, non-radioactive ligand for the target receptor to a separate set of wells.
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Add the prepared cell membranes to each well to initiate the binding reaction.
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Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
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Termination and Detection:
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
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Wash the filters with cold assay buffer to remove any unbound radioligand.
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Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
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Safety and Handling
According to available safety data, (1-Cyclopropyl-2-morpholin-4-ylethyl)amine is classified as an irritant.[1][2] It may be harmful if ingested or inhaled, and it is irritating to mucous membranes and the upper respiratory tract.[2] As with any uncharacterized compound, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The toxicological properties of this compound have not been fully investigated.[2]
Conclusion and Future Directions
CAS 1343839-30-4, or (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, represents a blank slate in the world of chemical biology and drug discovery. Its structural features provide intriguing hints at potential biological activity, particularly within the central nervous system. The lack of existing data presents a unique opportunity for researchers to be the first to characterize its pharmacological profile. The strategic screening cascades and foundational experimental protocols outlined in this guide offer a roadmap for embarking on this exploratory journey. The initial data generated from such studies will be pivotal in determining whether this enigmatic molecule holds the key to novel biological insights or therapeutic interventions.

